

# Application Notes and Protocols: $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Assignment of Khusimol

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## Compound of Interest

Compound Name: *Khusimol*  
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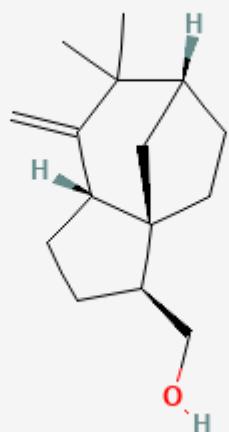
## Introduction

**Khusimol**, a naturally occurring sesquiterpenoid alcohol, is a major component of vetiver oil, which is extensively used in the fragrance industry.<sup>[1]</sup> Its complex tricyclic structure presents a valuable case study for the application of modern nuclear magnetic resonance (NMR) spectroscopic techniques in the structural elucidation of natural products. This document provides a detailed guide to the assignment of the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **khusimol**, including comprehensive data tables and standardized experimental protocols.

## Chemical Structure

The structure of **khusimol**, with the conventional numbering of carbon atoms, is essential for the correct assignment of NMR signals.

Structure of **Khusimol** (C<sub>15</sub>H<sub>24</sub>O)<sup>[2]</sup><sup>[3]</sup>



## 1H and 13C NMR Spectral Data

The following tables summarize the assigned 1H and 13C NMR chemical shifts for **khusimol**, recorded in CDCl3. These assignments are based on 1D and 2D NMR experiments, including DEPT, COSY, HSQC, and HMBC.

Table 1: 1H NMR Spectral Data of **Khusimol** (in CDCl3)

Atom No.	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) in Hz
2	1.91	m	
3 $\alpha$	1.89	m	
3 $\beta$	1.42	m	
4 $\alpha$	1.68	m	
4 $\beta$	1.52	m	
5	2.43	t	
8	1.80	m	
9 $\alpha$	1.46	m	
9 $\beta$	1.35	m	
10 $\alpha$	1.87	t	
10 $\beta$	1.54	t	
11	1.47	d	
12 $\alpha$	3.74	dd	10.3, 6.3
12 $\beta$	3.47	dd	10.3, 7.7
13 $\alpha$	4.73	s	1.5 to 1.8
13 $\beta$	4.60	s	1.5 to 1.8
14	1.08	s	
15	1.05	s	

Data adapted from a study on the isolation of **khusimol** from *Vetiveria zizanioides*.<sup>[3]</sup>

Table 2:  $^{13}\text{C}$  NMR and DEPT Spectral Data of **Khusimol** (in  $\text{CDCl}_3$ )

Atom No.	Chemical Shift ( $\delta$ ) ppm	DEPT-135	Carbon Type
1	53.2	Quaternary	C
2	48.4	Methine	CH
3	26.5	Methylene	CH2
4	25.1	Methylene	CH2
5	48.7	Methine	CH
6	158.1	Quaternary	C
7	40.3	Quaternary	C
8	49.3	Methine	CH
9	25.4	Methylene	CH2
10	35.8	Methylene	CH2
11	33.3	Methylene	CH2
12	66.4	Methylene	CH2
13	105.5	Methylene	CH2
14	29.1	Methyl	CH3
15	21.6	Methyl	CH3

Data adapted from a study on the isolation of **khusimol** from *Vetiveria zizanioides*.<sup>[3]</sup>

## Experimental Protocols

### Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

- Sample Purity: Ensure the isolated **khusimol** is of high purity, as impurities will complicate spectral analysis.

- Solvent: Use a deuterated solvent of high purity, typically Chloroform-d (CDCl<sub>3</sub>), for dissolving the sample.
- Concentration:
  - For <sup>1</sup>H NMR, a concentration of 5-25 mg/mL is generally sufficient.[4]
  - For <sup>13</sup>C NMR, a higher concentration of 50-100 mg/mL is recommended due to the lower natural abundance and sensitivity of the <sup>13</sup>C nucleus.[4]
- Procedure:
  - Weigh the desired amount of **khusimol** and dissolve it in the appropriate volume of deuterated solvent in a clean vial.
  - Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean and dry 5 mm NMR tube.[5]
  - The final sample volume in the NMR tube should be approximately 0.6-0.7 mL.[4]

## NMR Data Acquisition

The following are general parameters for acquiring 1D and 2D NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may need to be optimized.

### 2.1. 1D NMR Experiments

- <sup>1</sup>H NMR:
  - Pulse Program: Standard single-pulse experiment (e.g., zg30).
  - Acquisition Parameters: Adjust spectral width to cover the expected range of proton signals (e.g., 0-10 ppm). A sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR:

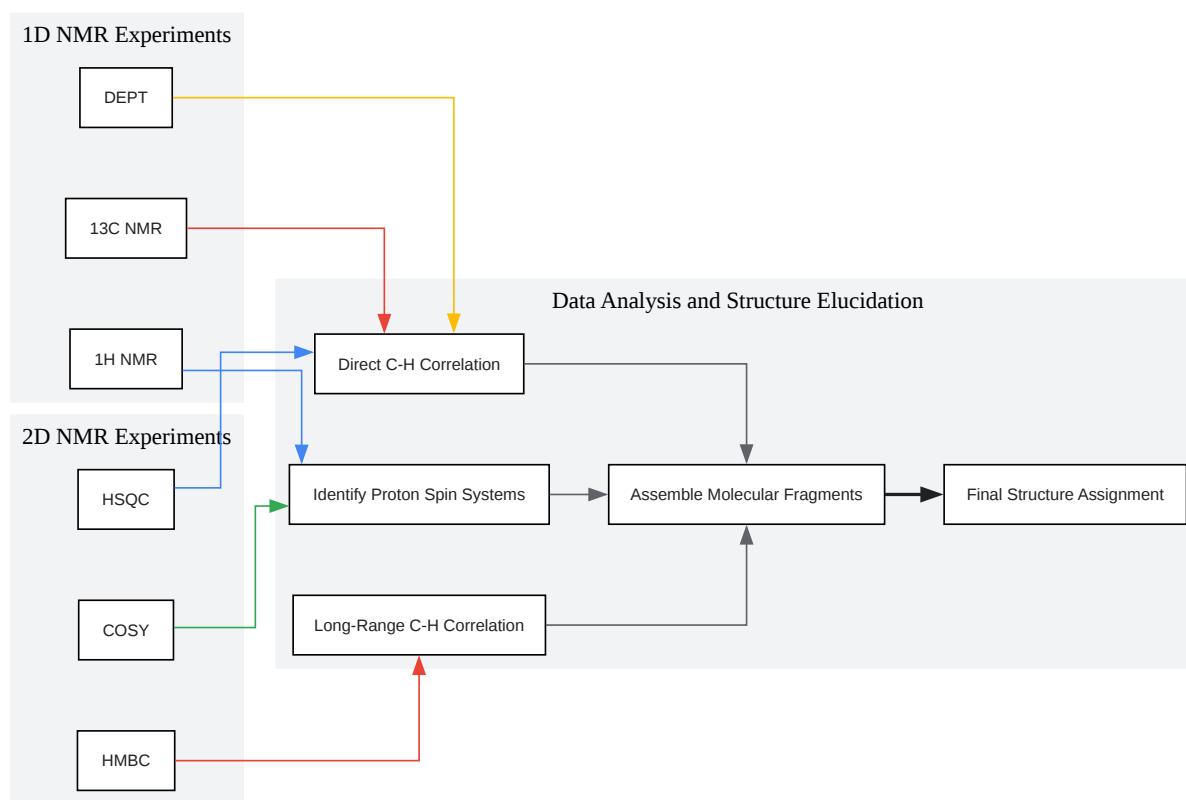
- Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).
- Acquisition Parameters: Set the spectral width to encompass all carbon signals (e.g., 0-220 ppm). A larger number of scans (e.g., 1024 or more) is typically required.
- DEPT-135:
  - Pulse Program: Standard DEPT-135 pulse sequence.
  - Acquisition Parameters: Similar to the  $^{13}\text{C}$  experiment, this will distinguish between CH, CH<sub>2</sub>, and CH<sub>3</sub> signals, with CH and CH<sub>3</sub> groups appearing as positive peaks and CH<sub>2</sub> groups as negative peaks.

## 2.2. 2D NMR Experiments

- COSY (Correlation Spectroscopy):
  - Purpose: To identify proton-proton (H-H) spin-spin coupling networks. Cross-peaks in the COSY spectrum indicate which protons are coupled to each other, typically through two or three bonds.[\[6\]](#)
  - Pulse Program: Standard COSY pulse sequence (e.g., cosygp).
- HSQC (Heteronuclear Single Quantum Coherence):
  - Purpose: To identify direct one-bond correlations between protons and carbons (C-H).[\[6\]](#) Each cross-peak correlates a proton signal with the signal of the carbon to which it is directly attached.
  - Pulse Program: Standard HSQC pulse sequence (e.g., hsqcedetgp).
- HMBC (Heteronuclear Multiple Bond Correlation):
  - Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons.[\[6\]](#) This is crucial for connecting different spin systems and elucidating the carbon skeleton.
  - Pulse Program: Standard HMBC pulse sequence (e.g., hmbcgp).

# Workflow for NMR Spectral Assignment of Khusimol

The following diagram illustrates the logical workflow for the complete structural elucidation of **khusimol** using the described NMR experiments.



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